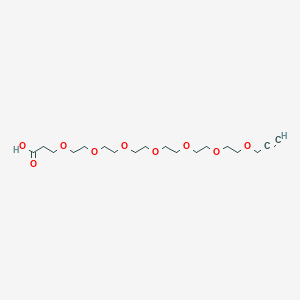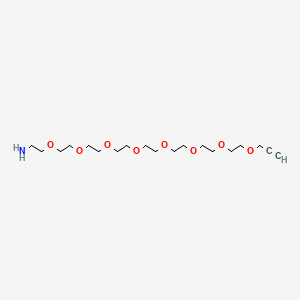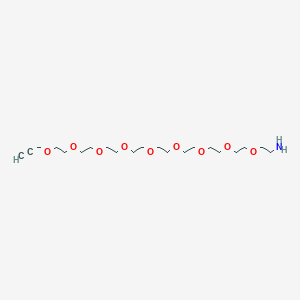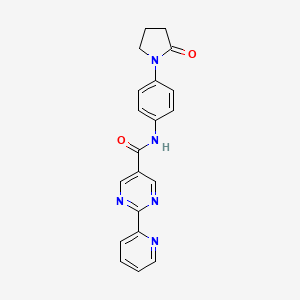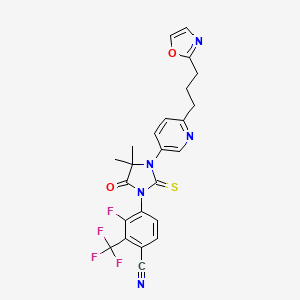
Pyr3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Pyr3 is represented by the empirical formula C16H11Cl3F3N3O3 and has a molecular weight of 456.63 .Physical And Chemical Properties Analysis
Pyr3 is a solid substance with a white to off-white color. It is soluble in DMSO with a solubility of ≥ 125 mg/mL . .Aplicaciones Científicas De Investigación
Myocardial Ischemia/Reperfusion Injury
Pyr3, a selective TRPC3 inhibitor, has been shown to significantly decrease the infarct size of the left ventricle, reduce the myocardial cell apoptosis rate, and reduce the inflammatory response in mice . This suggests that Pyr3 can be used to prevent ischemia/reperfusion (I/R) injury, a condition where damage is caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen . Pyr3 may directly bind to the TRPC3 channel protein, inhibit its activity, and improve TRPC3-related myocardial I/R injury .
Intracerebral Hemorrhage
Pyr3 has been found to improve outcomes and attenuate astrogliosis after intracerebral hemorrhage in mice . Astrogliosis is a process that leads to the formation of a glial scar, involving changes in astrocyte morphology, proliferation, migration, and upregulation of intermediate filament expression . Pyr3 reduces the perihematomal accumulation of astrocytes and ameliorates brain injury induced by intracerebral hemorrhage .
Melanoma Growth
Pyr3 plays an important role in melanoma growth. Administration of Pyr3 to mice implanted with human melanoma cells significantly inhibited tumor growth . This suggests that TRPC3, which Pyr3 inhibits, may be a novel target for treating melanoma in patients .
Mecanismo De Acción
Target of Action
Pyr3, also known as Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a selective inhibitor of the transient receptor potential canonical channel 3 (TRPC3) . TRPC3 is a calcium-permeable cationic channel that regulates calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . It is widely expressed in human melanoma and has been identified as a potential target for drug discovery .
Mode of Action
Pyr3 interacts directly with the TRPC3 protein . It inhibits TRPC3-mediated calcium influx, with an IC50 of 700 nM . This inhibition results in the dephosphorylation of signal transducer and activator of transcription 5 and Akt , which are key proteins in cell signaling pathways.
Biochemical Pathways
The inhibition of TRPC3 by Pyr3 affects several biochemical pathways. TRPC3 channels regulate calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . The inhibition of these channels by Pyr3 leads to a decrease in calcium influx, which in turn affects downstream cellular processes such as cell proliferation and migration .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyr3 are not readily available, it has been administered to mice via the right jugular vein at concentrations of 0, 2.5, 5, or 10 mg/kg . This suggests that Pyr3 can be systemically distributed and reach its target sites effectively.
Result of Action
The administration of Pyr3 has been shown to have significant effects on cellular and molecular levels. In melanoma cells, Pyr3 decreases cell proliferation and migration . In mice implanted with human melanoma cells, Pyr3 significantly inhibited tumor growth . In a myocardial ischemia/reperfusion injury model, Pyr3 significantly decreased the infarct size of the left ventricle, and reduced the myocardial cell apoptosis rate and inflammatory response .
Action Environment
The action of Pyr3 can be influenced by environmental factors. For instance, in the context of myocardial ischemia/reperfusion injury, the efficacy of Pyr3 was tested under conditions of temporary occlusion of the left anterior descending coronary artery . .
Propiedades
IUPAC Name |
ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHGONNSASQOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719181 |
Source


|
| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyr3 | |
CAS RN |
1160514-60-2 |
Source


|
| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

